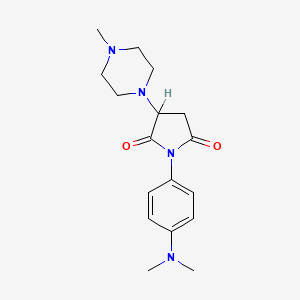

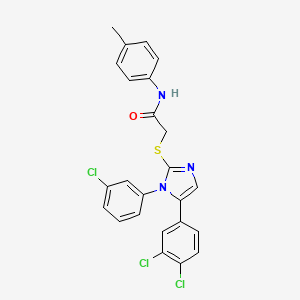

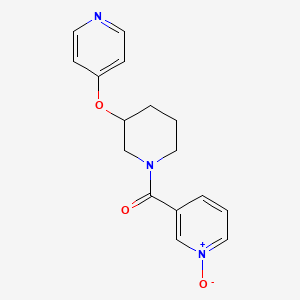

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound is part of a broader class of compounds known for their significant potential in various scientific and industrial applications. While the specific compound may not have been extensively studied, analogs and derivatives provide valuable insights into its expected characteristics and applications, excluding its use as a drug and related dosage or side effects information.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chloroacetamide derivatives with different aryl or heteroaryl halides in the presence of bases or catalysts. For example, compounds with similar structural frameworks have been synthesized by reacting 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide with appropriate thiol derivatives, elucidated through various spectroscopic methods such as IR, NMR, and mass spectra (Ramalingam et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals near "V" shaped configurations with angles between aromatic planes, highlighting significant intermolecular interactions like hydrogen bonding and π-π interactions, which influence the crystal packing and stability (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions often involve the formation of new bonds or the substitution of functional groups, leading to a variety of derivatives with different chemical properties. For instance, the transformation of acetamido-acrylohydrazides into imidazolin-5(4H)-ones or thiosemicarbazides through reactions with aromatic aldehydes or isothiocyanates demonstrates the compound's versatility in chemical synthesis (Nguyễn Tiến Công & Truong Ngoc Anh Luan, 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structure, can be influenced by their molecular configurations and intermolecular interactions. For example, the crystal structure of related compounds has been determined by X-ray diffraction, revealing specific orientations and interactions that affect their physical properties (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity, can be determined through spectroscopic methods and pH studies. For instance, the determination of pKa values of imidazole derivatives through UV spectroscopic studies provides insights into their acidic nature and potential reactivity (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

Research by Saravanan et al. (2016) focuses on the molecular structure of a related acetamide compound, revealing the orientation of chlorophenyl and thiazole rings and their intermolecular interactions. Such studies are fundamental for understanding the molecular configurations that contribute to the biological or chemical activity of complex molecules (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Heterocyclic Synthesis

Schmeyers and Kaupp (2002) discuss the synthesis of heterocycles from thioureido-acetamides, highlighting the utility of these compounds in generating important heterocycles through one-pot cascade reactions. This research underscores the versatility of acetamide derivatives in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).

Antibacterial Agents

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of acetamides as antibacterial agents, indicating the potential of such compounds in developing new antimicrobial therapies. The study highlights the importance of acetamide derivatives in creating effective antibacterial agents, which could help address the growing issue of antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Corrosion Inhibition

Rouifi et al. (2020) explored the corrosion inhibition properties of benzimidazole derivatives, including a specific focus on compounds structurally related to acetamides. This research demonstrates the application of such compounds in protecting metals from corrosion, essential for industrial applications (Rouifi et al., 2020).

Eigenschaften

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl3N3OS/c1-15-5-8-18(9-6-15)29-23(31)14-32-24-28-13-22(16-7-10-20(26)21(27)11-16)30(24)19-4-2-3-17(25)12-19/h2-13H,14H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBABLSKAFUXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)

![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)

![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)